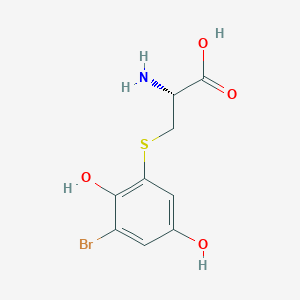
2-Bromo-6-cystein-S-ylhydroquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-cystein-S-ylhydroquinone (BrCysSQ) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a derivative of hydroquinone, which is a common antioxidant found in many foods. BrCysSQ has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for a variety of applications in the field of medicine and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 2-Bromo-6-cystein-S-ylhydroquinone is not fully understood, but it is believed to work by scavenging free radicals and reactive oxygen species, thereby reducing oxidative stress and inflammation in the body. Additionally, 2-Bromo-6-cystein-S-ylhydroquinone may interact with various cellular signaling pathways, leading to its observed neuroprotective and anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
2-Bromo-6-cystein-S-ylhydroquinone has been shown to have a number of biochemical and physiological effects, including:
1. Reduction of oxidative stress and inflammation
2. Protection of neurons from damage
3. Inhibition of tumor cell growth
4. Regulation of cellular signaling pathways
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Bromo-6-cystein-S-ylhydroquinone in laboratory experiments is its potent antioxidant and anti-inflammatory activity, which makes it a useful tool for studying the effects of oxidative stress and inflammation on various biological processes. Additionally, 2-Bromo-6-cystein-S-ylhydroquinone is relatively easy to synthesize and can be produced in large quantities, making it a cost-effective research tool.
One of the limitations of using 2-Bromo-6-cystein-S-ylhydroquinone in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the effects of 2-Bromo-6-cystein-S-ylhydroquinone may vary depending on the specific cell type or tissue being studied, which can make it difficult to generalize experimental findings.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Bromo-6-cystein-S-ylhydroquinone, including:
1. Further investigation of its mechanism of action
2. Exploration of its potential as a therapeutic agent for oxidative stress-related diseases
3. Investigation of its potential as a neuroprotective agent for neurological disorders
4. Examination of its effects on cellular signaling pathways
5. Development of novel derivatives of 2-Bromo-6-cystein-S-ylhydroquinone with improved properties and efficacy.
In conclusion, 2-Bromo-6-cystein-S-ylhydroquinone is a promising compound with potent antioxidant and anti-inflammatory properties that has been widely used in scientific research. While its mechanism of action is not fully understood, it has a number of potential applications in the fields of medicine and biochemistry. Further research is needed to fully explore its potential as a therapeutic agent for a variety of diseases and to develop novel derivatives with improved properties.
Métodos De Síntesis
2-Bromo-6-cystein-S-ylhydroquinone can be synthesized through a multi-step process involving the reaction of hydroquinone with bromine and cysteine. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.
Aplicaciones Científicas De Investigación
2-Bromo-6-cystein-S-ylhydroquinone has been used in a variety of scientific research applications, including:
1. Antioxidant Activity: 2-Bromo-6-cystein-S-ylhydroquinone has been shown to have potent antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
2. Anti-Inflammatory Activity: 2-Bromo-6-cystein-S-ylhydroquinone has also been shown to have anti-inflammatory activity, which could make it a useful tool for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Neuroprotective Activity: 2-Bromo-6-cystein-S-ylhydroquinone has been shown to have neuroprotective activity, which could make it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.
Propiedades
Número CAS |
127391-97-3 |
|---|---|
Nombre del producto |
2-Bromo-6-cystein-S-ylhydroquinone |
Fórmula molecular |
C9H10BrNO4S |
Peso molecular |
308.15 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(3-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO4S/c10-5-1-4(12)2-7(8(5)13)16-3-6(11)9(14)15/h1-2,6,12-13H,3,11H2,(H,14,15)/t6-/m0/s1 |
Clave InChI |
ZGGBQRJPGKLWMM-LURJTMIESA-N |
SMILES isomérico |
C1=C(C=C(C(=C1SC[C@@H](C(=O)O)N)O)Br)O |
SMILES |
C1=C(C=C(C(=C1SCC(C(=O)O)N)O)Br)O |
SMILES canónico |
C1=C(C=C(C(=C1SCC(C(=O)O)N)O)Br)O |
Otros números CAS |
127391-97-3 |
Sinónimos |
2-bromo-6-(cystein-S-yl)hydroquinone 2-bromo-6-cystein-S-ylhydroquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



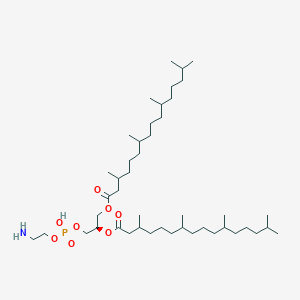
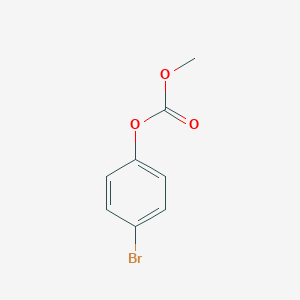
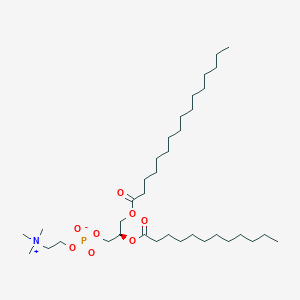
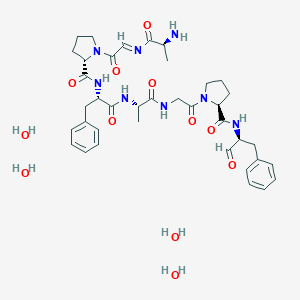
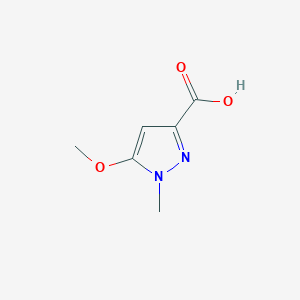
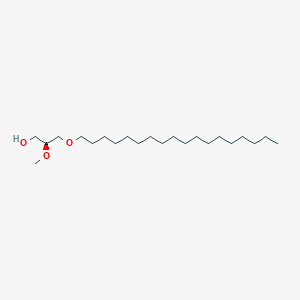
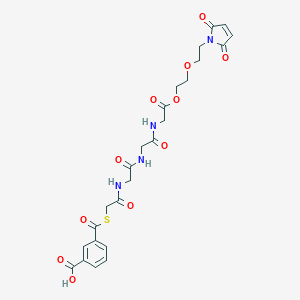
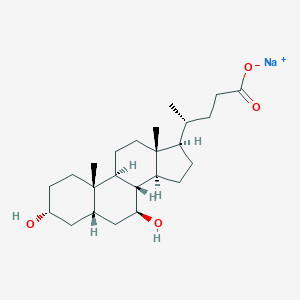
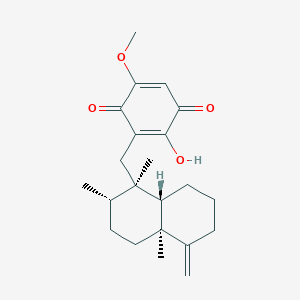
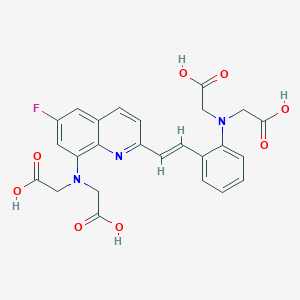
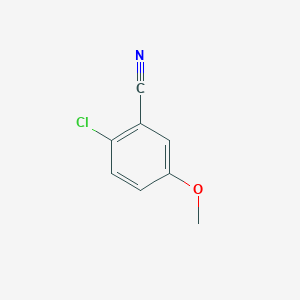
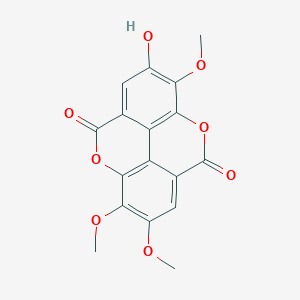
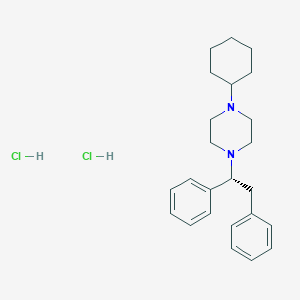
![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)